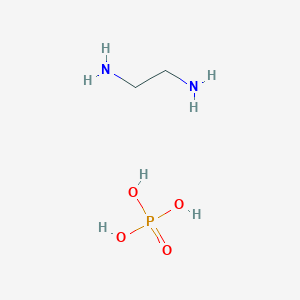
Nicotinic acid, 4-(2-chloroethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 4-(2-chloroethylthio)-, also known as S-2-(4-pyridylthio) ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiol-reactive reagent that can modify cysteine residues in proteins and peptides. The modification of cysteine residues can lead to changes in the biochemical and physiological properties of the modified proteins and peptides.
Mécanisme D'action
Nicotinic acid, 4-(2-chloroethylthio)- reacts with cysteine residues in proteins and peptides to form a covalent bond. This reaction occurs through the attack of the thiol group of the cysteine residue on the electrophilic carbon of the chlorothioformate group. The resulting product is a modified protein or peptide that has a new chemical property due to the modification of the cysteine residue.
Effets Biochimiques Et Physiologiques
The modification of cysteine residues in proteins and peptides by nicotinic acid, 4-(2-chloroethylthio)- can lead to changes in the biochemical and physiological properties of the modified proteins and peptides. For example, the modification of cysteine residues in enzymes can lead to changes in the enzyme activity. The modification of cysteine residues in proteins can also affect protein-protein interactions and protein structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using nicotinic acid, 4-(2-chloroethylthio)- in lab experiments is its specificity for cysteine residues. This compound can selectively modify cysteine residues in proteins and peptides without affecting other amino acids. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of nicotinic acid, 4-(2-chloroethylthio)- in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins and peptides. Another potential direction is the use of this compound in the study of protein-protein interactions and enzyme activity in living cells. Additionally, the development of new labeling and detection methods for cysteine residues modified by nicotinic acid, 4-(2-chloroethylthio)- could have important applications in protein purification and detection.
Méthodes De Synthèse
Nicotinic acid, 4-(2-chloroethylthio)- can be synthesized by reacting 2-mercaptopyridine with chloroformate in the presence of a base such as triethylamine. The reaction produces Nicotinic acid, 4-(2-chloroethylthio)-(4-pyridylthio) ethyl chlorothioformate as the final product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Nicotinic acid, 4-(2-chloroethylthio)- has been widely used in scientific research as a thiol-reactive reagent. The modification of cysteine residues in proteins and peptides can be used to study protein-protein interactions, enzyme activity, and protein structure. This compound can also be used to label cysteine residues in proteins and peptides for detection and purification purposes.
Propriétés
Numéro CAS |
13096-15-6 |
|---|---|
Nom du produit |
Nicotinic acid, 4-(2-chloroethylthio)- |
Formule moléculaire |
C8H8ClNO2S |
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
Clé InChI |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
SMILES canonique |
C1=CN=CC(=C1SCCCl)C(=O)O |
Autres numéros CAS |
13096-15-6 |
Synonymes |
4-(2-Chloroethylthio)nicotinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



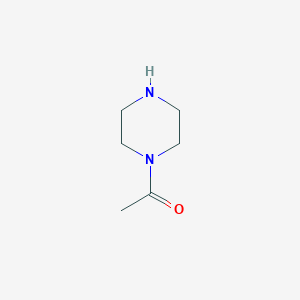
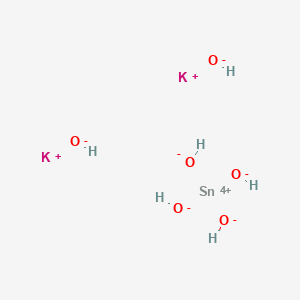
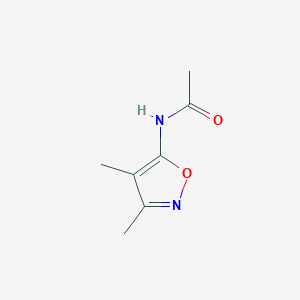
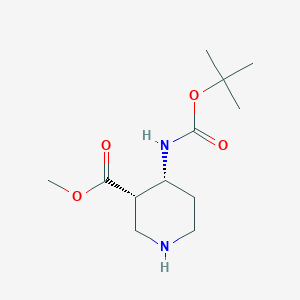
silane](/img/structure/B87712.png)
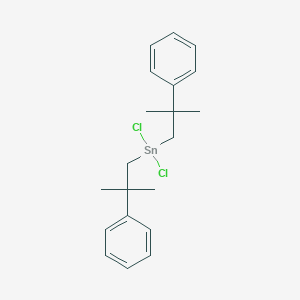
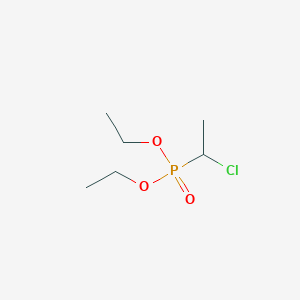
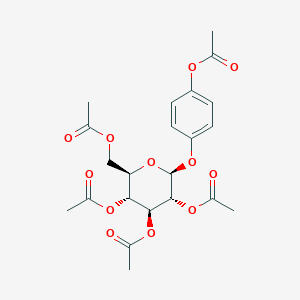
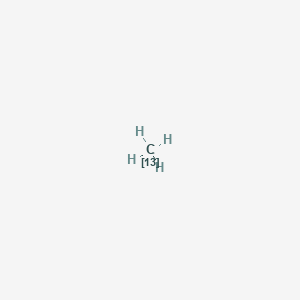
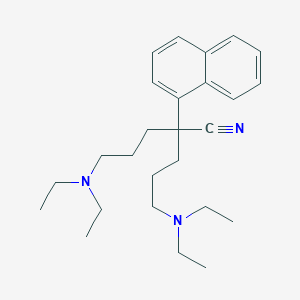
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)


